

Spectroscopic Profile of Asperenone: A Technical Guide

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Compound of Interest

Compound Name: Asperenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **Asperenone**, a phenylpolyene natural product isolated from the fungus *Aspergillus niger*. **Asperenone**, identified as (4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one, has garnered interest for its biological activities, including the inhibition of 15-lipoxygenase and human platelet aggregation.[1] Accurate and detailed spectroscopic data is crucial for its identification, characterization, and further development in medicinal chemistry and pharmacological studies.

Chemical Structure

IUPAC Name: (4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one

Molecular Formula: C₂₀H₂₂O Molecular Weight: 278.39 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Asperenone**, compiled from available literature.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

A total of 20 carbon signals are observed in the ^{13}C NMR spectrum of a compound isolated from *Aspergillus niger*, consistent with the structure of **Asperenone**.^[2] Specific assignments are as follows:

Chemical Shift (δ) ppm	Assignment
206.6	C=O (Ketone)
12.2 - 40.6	Saturated carbons (including methyl, methylene, and methine groups)
Remaining olefinic and aromatic carbon data not available in search results	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group Assignment
~1670	C=O Stretching (α,β -unsaturated ketone)
~1600 - 1450	C=C Stretching (Aromatic and polyene)
~3030	C-H Stretching (Aromatic/Vinyl)
~2950 - 2850	C-H Stretching (Aliphatic)

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
278	[M] ⁺ (Molecular Ion)
Detailed fragmentation data not available in search results	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of **Asperenone**, based on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A purified sample of **Asperenone** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Standard proton NMR experiments are performed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **¹³C NMR Acquisition:** Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **Asperenone** sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the compound evaporated from a volatile solvent on a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

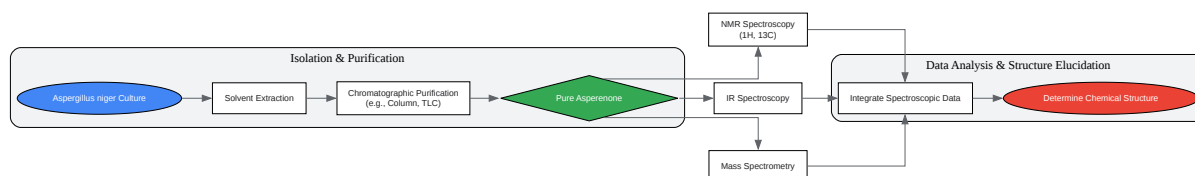
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The purified sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is often used for LC-MS.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The resulting mass spectrum provides the molecular weight of the compound and information about its structure based on the observed fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like **Asperenone**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Asperenone**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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